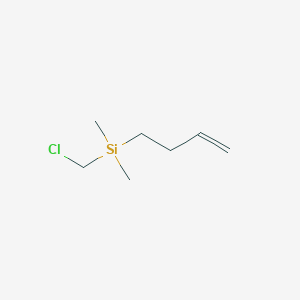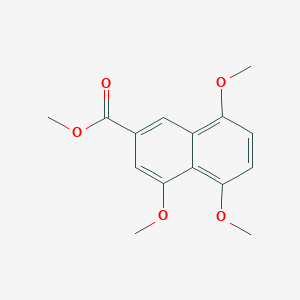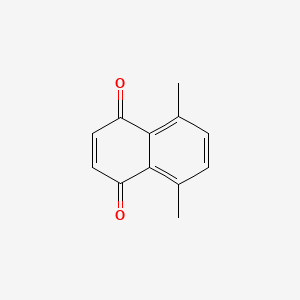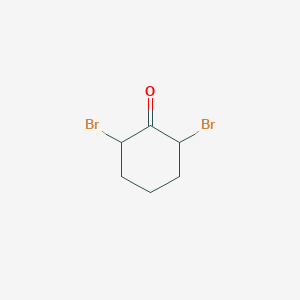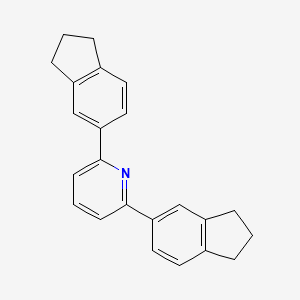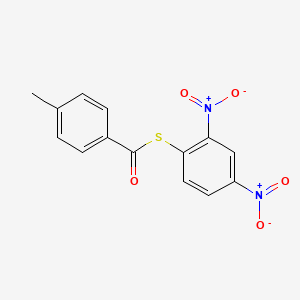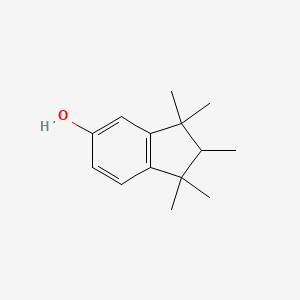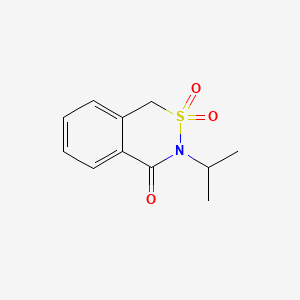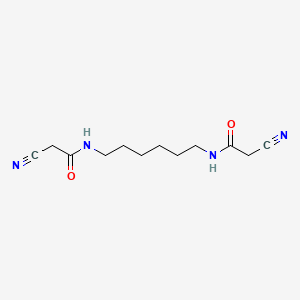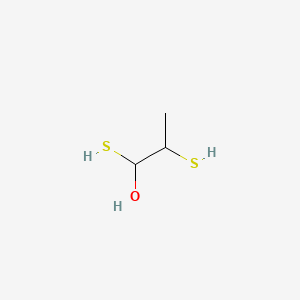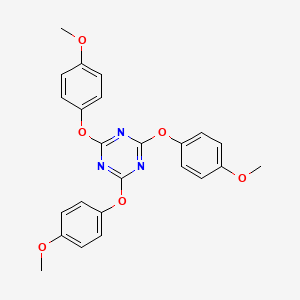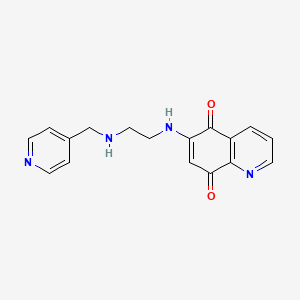
5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- is a synthetic compound with the molecular formula C17H16N4O2 and a molecular weight of 308.3345 . This compound is part of the quinolinedione family, which is known for its diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- typically involves the reaction of 5,8-quinolinedione with 2-(4-pyridylmethylamino)ethylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Medicine: Investigated for its antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit NAD(P)H-quinone oxidoreductase, an enzyme involved in cellular redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinolinedione derivatives, such as:
Streptonigrin: A natural antibiotic with anticancer properties.
Lavendamycin: Another quinolinedione derivative with anticancer activity.
Uniqueness
5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
35976-64-8 |
|---|---|
Formule moléculaire |
C17H16N4O2 |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
6-[2-(pyridin-4-ylmethylamino)ethylamino]quinoline-5,8-dione |
InChI |
InChI=1S/C17H16N4O2/c22-15-10-14(17(23)13-2-1-5-21-16(13)15)20-9-8-19-11-12-3-6-18-7-4-12/h1-7,10,19-20H,8-9,11H2 |
Clé InChI |
HXHNKQJNCXGUEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)C=C(C2=O)NCCNCC3=CC=NC=C3)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


